2-bromo-4-(chloromethyl)-1-iodobenzene
CAS No.: 940077-24-7
Cat. No.: VC11990388
Molecular Formula: C7H5BrClI
Molecular Weight: 331.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 940077-24-7 |
|---|---|
| Molecular Formula | C7H5BrClI |
| Molecular Weight | 331.37 g/mol |
| IUPAC Name | 2-bromo-4-(chloromethyl)-1-iodobenzene |
| Standard InChI | InChI=1S/C7H5BrClI/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2 |
| Standard InChI Key | YYHHZOKAOOSRNM-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CCl)Br)I |
| Canonical SMILES | C1=CC(=C(C=C1CCl)Br)I |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring with three halogen-containing groups:
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Bromine at position 2 (ortho to iodine).
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Chloromethyl (-CH₂Cl) at position 4 (para to iodine).
This arrangement creates steric and electronic effects that influence its reactivity. The chloromethyl group enhances susceptibility to nucleophilic substitution, while iodine’s polarizability facilitates coupling reactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅BrClI | |
| Molecular Weight | 331.37 g/mol | |
| CAS Number | 940077-24-7 | |
| Halogen Substituents | Br (C2), CH₂Cl (C4), I (C1) |
Synthesis and Optimization
Reaction Pathway
The synthesis involves a two-stage process :
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Diazotization: 4-Chloro-2-bromoaniline reacts with hydrochloric acid (HCl) and sodium nitrite (NaNO₂) at -15°C to 0°C, forming a diazonium salt.
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Iodide Substitution: The diazonium salt undergoes iodide displacement using potassium iodide (KI) at 20°C for 6.17 hours.
Table 2: Synthesis Parameters
| Stage | Reagents | Temperature | Duration | Yield |
|---|---|---|---|---|
| 1 | HCl, NaNO₂ | -15°C–0°C | 50 min | - |
| 2 | KI | 20°C | 6.17 h | 81% |
This method avoids harsh conditions, ensuring scalability for industrial production .
Reactivity and Applications
Chemical Reactivity
The compound participates in three primary reactions:
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Nucleophilic Substitution: The chloromethyl group reacts with amines or alkoxides to form secondary derivatives.
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Cross-Coupling: Iodine facilitates Suzuki-Miyaura couplings with boronic acids, forming biaryl structures.
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Oxidation/Reduction: Controlled reactions modify the chloromethyl group to aldehydes or alcohols.
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. For example, derivatives have shown IC₅₀ values of 30–40 µM against cancer cell lines.
Material Science
Its halogenated structure aids in creating liquid crystals and polymers with enhanced thermal stability.
Table 3: Application Comparison with Analogues
| Compound | Key Feature | Application Area |
|---|---|---|
| 2-Bromo-4-(chloromethyl)-1-iodobenzene | Chloromethyl group at C4 | Drug synthesis |
| 4-Bromo-2-(chloromethyl)-1-iodobenzene | Chloromethyl group at C2 | Polymer chemistry |
| 1-Bromo-2-(chloromethyl)-3-fluorobenzene | Fluorine at C3 | Agrochemicals |
Comparative Analysis with Structural Analogues
Halogen Position Effects
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2-Bromo vs. 4-Bromo Isomers: Bromine’s position alters electronic density, affecting reaction rates. The 2-bromo isomer reacts 20% faster in Suzuki couplings than its 4-bromo counterpart .
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Chloromethyl Group Mobility: The C4 chloromethyl group in 2-bromo-4-(chloromethyl)-1-iodobenzene offers greater steric accessibility than C2-substituted analogues .
Future Research Directions
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